molecular formula C14H22O2 B14400923 5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one CAS No. 89506-45-6

5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one

Katalognummer: B14400923
CAS-Nummer: 89506-45-6
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: PIELLXYHMYIMKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with an oxobutyl and a pentyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one can be achieved through several synthetic routes. One common method involves the 1,4-addition of aldehydes to vinyl ketones. For example, a reaction involving citronellal and 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst can yield the desired product . The reaction is typically carried out in acetonitrile at reflux temperature, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Oxobutyl)-2-pentylcyclopent-2-EN-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

89506-45-6

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

5-(2-oxobutyl)-2-pentylcyclopent-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-3-5-6-7-11-8-9-12(14(11)16)10-13(15)4-2/h8,12H,3-7,9-10H2,1-2H3

InChI-Schlüssel

PIELLXYHMYIMKV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CCC(C1=O)CC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.